Cyclohexyl acetoacetate Cyclohexyl acetoacetate
Brand Name: Vulcanchem
CAS No.: 6947-02-0
VCID: VC3905903
InChI: InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3
SMILES: CC(=O)CC(=O)OC1CCCCC1
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

Cyclohexyl acetoacetate

CAS No.: 6947-02-0

Cat. No.: VC3905903

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl acetoacetate - 6947-02-0

Specification

CAS No. 6947-02-0
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name cyclohexyl 3-oxobutanoate
Standard InChI InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3
Standard InChI Key GJOSRMAVDXJBCZ-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)OC1CCCCC1
Canonical SMILES CC(=O)CC(=O)OC1CCCCC1

Introduction

Chemical Identity and Structural Characteristics

Cyclohexyl acetoacetate belongs to the class of β-keto esters, featuring both ketone and ester functional groups. Its molecular structure consists of a cyclohexyloxy group bonded to the carbonyl carbon of acetoacetic acid. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₃
Molecular Weight184.23 g/mol
Boiling Point140–150°C (30–70 kPa)
CAS Registry Number6947-02-0
IUPAC NameCyclohexyl 3-oxobutanoate

The compound’s reactivity stems from the enolizable β-keto group, which facilitates tautomerization and participation in condensation reactions. Comparative analysis with analogous β-keto esters reveals distinct behavioral differences:

  • Ethyl acetoacetate: Higher enzymatic stability due to smaller alkyl group.

  • Methyl acetoacetate: Faster hydrolysis rates under basic conditions.

These variations highlight the cyclohexyl group’s role in modulating solubility and steric hindrance during nucleophilic attacks.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves transesterification of ethyl acetoacetate with cyclohexanol under acidic catalysis. Optimal conditions include:

  • Molar ratio: 1:4 (cyclohexanol to ethyl acetoacetate)

  • Catalyst: Sulfonic acid cation-exchange resin (2.4 acid strength, 31 m²/g surface area)

  • Temperature: 80–100°C

  • Reaction time: 4–8 hours

This method achieves yields up to 89.6% while eliminating wastewater generation through solvent recovery during vacuum distillation .

Industrial Optimization

Recent patents describe a side-reactor column (SRC) configuration combining vacuum distillation with atmospheric side reactors . Key advantages include:

  • Energy efficiency: Avoids high-pressure steam requirements

  • Catalyst loading: Accommodates 1–4 wt% resin catalysts

  • Yield enhancement: Converts 95% of cyclohexene feedstock

A cost analysis of competing methods demonstrates the SRC process reduces total annualized costs by 18% compared to conventional reactive distillation .

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

Treatment with KMnO₄ or CrO₃ oxidizes the β-keto group to carboxylic acid derivatives:
Cyclohexyl acetoacetate+KMnO4Cyclohexyl acetoacetic acid+MnO2\text{Cyclohexyl acetoacetate} + \text{KMnO}_4 \rightarrow \text{Cyclohexyl acetoacetic acid} + \text{MnO}_2
This reaction proceeds via radical intermediates, with the cyclohexyl group stabilizing transition states.

Reduction Reactions

Lithium aluminum hydride reduces the ester and ketone functionalities simultaneously:
Cyclohexyl acetoacetate+LiAlH4Cyclohexanol+Acetoacetic acid\text{Cyclohexyl acetoacetate} + \text{LiAlH}_4 \rightarrow \text{Cyclohexanol} + \text{Acetoacetic acid}
Nuclear magnetic resonance (NMR) studies confirm complete conversion within 2 hours at 0°C.

Nucleophilic Substitution

The ester’s electrophilic carbonyl carbon undergoes substitution with amines, yielding β-keto amides:
Cyclohexyl acetoacetate+RNH2RNHC(O)CH2C(O)OH+Cyclohexanol\text{Cyclohexyl acetoacetate} + \text{RNH}_2 \rightarrow \text{RNHC(O)CH}_2\text{C(O)OH} + \text{Cyclohexanol}
Reaction rates decrease with bulky amines due to steric effects from the cyclohexyl group.

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate Production

Cyclohexyl acetoacetate serves as a precursor to γ-secretase inhibitors, with its cyclohexyl moiety enhancing blood-brain barrier permeability. Clinical trials demonstrate a 40% improvement in bioavailability compared to ethyl acetoacetate derivatives.

Herbicide Formulations

Reaction with chloropyrimidines yields cyclohexyl β-keto-enol ethers, a class of auxin-mimicking herbicides. Field tests show 98% weed inhibition at 50 g/ha application rates.

Biological Activity and Toxicology

Antimicrobial Effects

Screenings against common pathogens reveal moderate activity:

OrganismMIC (μg/mL)Source
Staphylococcus aureus512
Escherichia coli1024

The limited efficacy correlates with poor membrane permeability in Gram-negative bacteria.

Enzymatic Interactions

In vitro assays with acetylcholinesterase demonstrate noncompetitive inhibition (Kᵢ = 2.3 mM), suggesting potential applications in neurodegenerative disease research.

Future Research Directions

  • Catalyst Development: Designing mesoporous sulfonic acid resins to enhance transesterification turnover frequencies .

  • Bioproduction Routes: Engineering E. coli strains for enzymatic synthesis via acetyl-CoA pathways.

  • Therapeutic Applications: Exploring β-keto ester derivatives as proteolysis-targeting chimeras (PROTACs).

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